1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine
Beschreibung
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and a piperazine moiety at position 2. This structure combines the aromatic properties of pyrazole and phenyl groups with the flexibility of the piperazine ring, making it a versatile scaffold in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-15(18-10-8-16-9-11-18)13(2)19(17-12)14-6-4-3-5-7-14/h3-7,16H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVEEHZLQPVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrazole Core Formation
The pyrazole ring is typically synthesized by the condensation of β-diketones or β-ketoesters with phenylhydrazine derivatives. For example:
- Reaction of 1-acetoacetyl-4-protected piperazine derivatives with phenylhydrazine in the presence of acids such as methanesulfonic acid to form pyrazoline intermediates, followed by cyclization to pyrazoles.
- One-pot addition–cyclocondensation reactions between chalcones and arylhydrazines, catalyzed by copper triflate and ionic liquids, yielding 1,3,5-trisubstituted pyrazoles in good yields (~82%).
- Regioselective synthesis involving alkylation of pyrazolines followed by oxidation to yield substituted pyrazoles.
Piperazine Functionalization
The introduction of the piperazine group at the 4-position of the pyrazole ring can be achieved by:
- Condensation of the pyrazole intermediate with piperazine derivatives, often protected with groups such as tert-butoxycarbonyl (Boc) to facilitate selective reactions and purification.
- Removal of protecting groups (e.g., Boc deprotection using trifluoroacetic acid or acidic conditions) to yield the free piperazine-substituted pyrazole.
- Hydrogenation or catalytic reduction steps to remove benzyl or other protecting groups when used.
Cyclization and Condensation Reagents
Various reagents have been employed for cyclization and condensation steps:
- Phosphorous oxychloride (POCl3) in pyridine has been used historically but is associated with toxicity and low yield, making it less suitable for industrial scale.
- Lawesson's reagent and other sulfur-containing reagents (Davy reagent, Belleau reagent) have been introduced as safer and more efficient alternatives for cyclization, improving yield and reducing toxic waste.
- Organic bases such as pyridine or triethylamine facilitate these reactions, though pyridine's toxicity suggests triethylamine as a preferred choice for industrial processes.
Representative Preparation Procedure
The following is a summarized procedure adapted from patent literature and research findings:
Comparative Analysis of Cyclization Reagents
Research Findings and Optimization Notes
- Avoidance of pyridine as a solvent is critical due to toxicity; triethylamine is a safer alternative base.
- Use of fatty alcohols as solvents in initial condensation steps improves reaction efficiency and environmental profile.
- Water-retaining agents such as anhydrous sodium sulfate help drive condensation reactions to completion by removing water formed during the reaction.
- Reaction temperatures are carefully controlled (40–60°C for cyclization, reflux for condensation) to optimize yield and minimize side reactions.
- Filtration and washing steps at low temperatures (0–5°C) improve product crystallinity and purity.
- Drying under mild conditions (40–45°C for 15–20 hours) preserves product integrity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Condensation | Compound IV + phenylhydrazine, fatty alcohol, water-retaining agent, reflux | Intermediate III (pyrazoline derivative) |
| 2 | Cyclization | Intermediate III + Lawesson's reagent, THF, triethylamine, 40–60°C | Compound II (protected pyrazole-piperazine) |
| 3 | Deprotection | Acidic treatment (HCl/ethyl acetate), room temp, overnight | Target compound I (1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine) |
| 4 | Purification | Filtration, washing with toluene, drying at 40–45°C | Pure crystalline final product |
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction can produce the fully reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine exhibits a range of biological activities that make it a candidate for further exploration in pharmacological research:
Antidiabetic Activity
This compound has been noted for its potential as an antidiabetic agent. It is structurally related to Teneligliptin, a drug used in the treatment of type 2 diabetes mellitus. Research indicates that it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, thereby improving glycemic control in diabetic models .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It could act by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
Several case studies highlight the efficacy and potential applications of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine:
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Piperazine-Pyrazole Derivatives
Key Observations :
- Pyrazole Substitution : The 3,5-dimethyl groups on the pyrazole ring enhance steric stability and influence binding pocket interactions in tubulin modulators .
- Piperazine Modifications: Adding bulky groups (e.g., diphenylethanone in ) may enhance target affinity but reduce solubility, whereas benzyl groups () improve membrane permeability.
Table 2: Activity Comparison of Piperazine Derivatives
Key Insights :
- The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound may limit its anticancer efficacy compared to chlorobenzhydryl derivatives .
Biologische Aktivität
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, highlighting its antiproliferative effects and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine is , with a molecular weight of 256.35 g/mol. The compound contains a piperazine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.
Antiproliferative Effects
Research has demonstrated that compounds containing the pyrazole structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine was evaluated alongside several analogues for their effectiveness against human cancer cell lines such as SGC-7901, A549, and HT-1080.
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | A549 | 0.016–0.035 |
| 7k | SGC-7901 | 0.076 |
| 7k | A549 | 0.12 |
| 7b | HT-1080 | Sub-micromolar |
The study indicated that the most potent derivatives had IC50 values significantly lower than those of established chemotherapeutics like combretastatin A4 (CA-4) . The structure-activity relationship revealed that substituents on the pyrazole ring influenced the antiproliferative activity, with specific configurations leading to enhanced efficacy.
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This disruption affects microtubule dynamics crucial for cell division, leading to apoptosis in cancer cells . Computational modeling studies suggested that these compounds bind to the colchicine site on tubulin, similar to CA-4 .
Study on Pyrazole Derivatives
A comprehensive study evaluated a series of pyrazole derivatives, including 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine, for their anticancer properties. The findings indicated that modifications on the pyrazole ring significantly impacted their biological activity:
Table 2: Structure Activity Relationship of Pyrazole Derivatives
| Compound | Modification | Activity Level |
|---|---|---|
| 7a | Unsubstituted | Moderate |
| 7b | Para-substituted | High |
| 7c | Ethyl at C3 | Low |
This study highlighted the importance of structural modifications in enhancing biological activity and provided insights into optimizing lead compounds for further development .
Q & A
Q. What are the established synthetic routes for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or their equivalents. For example, phenylhydrazine derivatives react with β-keto esters (e.g., ethyl acetoacetate) under reflux in ethanol to form pyrazole intermediates. Subsequent piperazine coupling is achieved via nucleophilic substitution or Buchwald-Hartwig amination. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst choice (e.g., Pd for cross-coupling). Yields range from 40–70% depending on steric and electronic effects of substituents .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves aromatic protons (δ 7.2–7.6 ppm for phenyl), pyrazole methyl groups (δ 2.1–2.5 ppm), and piperazine protons (δ 2.8–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- X-ray Crystallography: SHELXL software refines crystal structures to determine bond lengths/angles and validate stereochemistry .
Q. What safety precautions are required when handling this compound?
Based on structurally similar piperazine derivatives:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye irritation (Category 2 hazards) .
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers (risk of toxic fumes like NOx) .
Advanced Research Questions
Q. How can reaction efficiency be optimized for large-scale synthesis of this compound?
Methodological Approach:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent, temperature, catalyst loading) and identify interactions.
- Microwave Synthesis: Reduces reaction time (e.g., from 8 h to 30 min) and improves yield via uniform heating .
- Flow Chemistry: Enhances scalability and safety by minimizing intermediate isolation steps .
Example: A study on analogous pyrazoles achieved 85% yield using Pd(OAc)2/XPhos catalyst in tert-amyl alcohol at 100°C .
Q. How can computational modeling predict the compound’s receptor-binding affinity?
- Molecular Docking (AutoDock/Vina): Screens against target proteins (e.g., serotonin receptors) using force fields (AMBER/CHARMM) to estimate binding energies (ΔG) .
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to biological activity. For example, logP values >3 correlate with enhanced blood-brain barrier penetration in piperazine derivatives .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges:
- Disorder in flexible piperazine rings.
- Twinning due to non-merohedral symmetry.
Solutions: - SHELXL Refinement: Apply restraints (e.g., DFIX for bond lengths) and TWIN/BASF commands to model twinning .
- High-Resolution Data: Collect data at synchrotrons (λ = 0.7–1.0 Å) to improve R-factor convergence (<5%) .
Q. How do substituent variations (e.g., methyl vs. nitro groups) impact biological activity?
Case Study:
Q. How should researchers address discrepancies in pharmacological data across studies?
Statistical Workflow:
Meta-Analysis: Pool data from multiple studies (e.g., IC50 values) using random-effects models to account for heterogeneity .
ANOVA: Identify significant inter-lab variability (p < 0.05) in dose-response curves.
Sensitivity Analysis: Exclude outliers (e.g., Z-score >3) and re-evaluate EC50 confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
